molecular formula C9H6BrClF3NO2 B11775350 Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate

Cat. No.: B11775350
M. Wt: 332.50 g/mol
InChI Key: XXZGFCAQAPNRIT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate ( 1710205-08-5) is a high-value, multi-halogenated nicotinate ester with a molecular formula of C 9 H 6 BrClF 3 NO 2 and a molecular weight of 332.50 g/mol . This compound is characterized by its bromo and chloro substituents on the pyridine ring, alongside a strongly electron-withdrawing trifluoromethyl group. This unique structure makes it a versatile and privileged building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its primary research value lies in its application as a key synthetic intermediate. The presence of distinct halogen atoms (bromine and chlorine) offers orthogonal reactivity for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid construction of complex, diversely functionalized pyridine derivatives . The trifluoromethyl group is highly sought-after in medicinal chemistry for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . As such, this compound is an essential scaffold for investigating structure-activity relationships (SAR) in drug discovery programs, especially for targets where electron-deficient aromatic systems are critical. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care and refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling instructions. The product requires cold-chain transportation to ensure its stability and quality upon delivery .

Properties

Molecular Formula

C9H6BrClF3NO2

Molecular Weight

332.50 g/mol

IUPAC Name

ethyl 5-bromo-6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H6BrClF3NO2/c1-2-17-8(16)4-3-5(10)7(11)15-6(4)9(12,13)14/h3H,2H2,1H3

InChI Key

XXZGFCAQAPNRIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C(F)(F)F)Cl)Br

Origin of Product

United States

Preparation Methods

Chlorination of Hydroxy Precursors

Ethyl 6-hydroxy-2-(trifluoromethyl)nicotinate serves as a key intermediate. Chlorination is achieved using O-phenyl phosphorodichloridate under microwave irradiation at 170°C for 30 minutes, yielding ethyl 6-chloro-2-(trifluoromethyl)nicotinate with a 68% yield.

Reaction Conditions :

  • Reagent : O-phenyl phosphorodichloridate (1.5 equiv)

  • Solvent : None (neat conditions)

  • Temperature : 170°C (microwave)

  • Time : 30 minutes

Bromination at Position 5

The chlorinated intermediate is brominated using N-bromosuccinimide (NBS) in tetrachloromethane (CCl₄) with a radical initiator like azobisisobutyronitrile (AIBN). This regioselectively introduces bromine at position 5.

Example Protocol :

  • Dissolve ethyl 6-chloro-2-(trifluoromethyl)nicotinate (1 equiv) in CCl₄.

  • Add NBS (1.1 equiv) and AIBN (0.1 equiv).

  • Reflux at 80°C for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate = 10:1).

Yield : ~72%

Direct Dichlorination-Bromination of Ethyl 2-(Trifluoromethyl)Nicotinate

A one-pot approach introduces both chlorine and bromine atoms using halogenating agents.

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride selectively chlorinates position 6 in the presence of a Lewis acid catalyst (e.g., FeCl₃).

Reaction Conditions :

  • Reagent : SO₂Cl₂ (2.2 equiv), FeCl₃ (0.1 equiv)

  • Solvent : Dichloroethane

  • Temperature : 60°C

  • Time : 6 hours

Intermediate : Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (Yield: 85%).

Bromination with Bromine (Br₂)

Bromine in acetic acid introduces bromine at position 5 via electrophilic substitution.

Protocol :

  • Add Br₂ (1.05 equiv) dropwise to the chlorinated intermediate in glacial acetic acid.

  • Stir at 25°C for 24 hours.

  • Quench with NaHSO₃ and extract with ethyl acetate.

Yield : 78%

Oxidation-Esterification of Halogenated Pyridines

This two-step method synthesizes the nicotinic acid backbone before esterification.

Synthesis of 5-Bromo-6-Chloronicotinic Acid

Starting Material : 3-Bromo-2-chloro-5-methylpyridine
Oxidation : Treat with KMnO₄ in aqueous NaOH under reflux.

Reaction Conditions :

  • Reagent : KMnO₄ (3 equiv)

  • Solvent : Water

  • Temperature : 100°C (reflux)

  • Time : 5 hours

Product : 5-Bromo-6-chloronicotinic acid (Yield: 89%).

Esterification and Trifluoromethylation

  • Esterification : React the acid with ethanol using H₂SO₄ as a catalyst.

  • Trifluoromethylation : Introduce the CF₃ group via Ullmann coupling with CuI and trifluoromethyl iodide.

Challenges : Low yields (~50%) in trifluoromethylation due to steric hindrance.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Sequential HalogenationChlorination → Bromination68–72%High regioselectivityRequires microwave equipment
Direct DichlorinationSO₂Cl₂ chlorination → Br₂ bromination78–85%One-pot feasibleExcess halogenating agents required
Oxidation-EsterificationOxidation → Esterification → CF₃ addition50–89%Flexible backbone synthesisLow yield in trifluoromethylation step

Mechanistic Insights

  • Chlorination : O-phenyl phosphorodichloridate acts as a chlorinating agent via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing trifluoromethyl group.

  • Bromination : NBS generates bromine radicals under thermal conditions, favoring electrophilic attack at the meta position relative to the ester group.

  • Trifluoromethylation : Ullmann coupling employs CuI to mediate the cross-coupling between iodide and the pyridine ring, though steric effects limit efficiency.

Industrial-Scale Considerations

  • Cost Efficiency : Sequential halogenation (Method 1) is preferred for scalability due to fewer purification steps.

  • Safety : Bromine gas and SO₂Cl₂ require controlled environments; NBS is safer for large-scale bromination.

  • Green Chemistry : Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinates, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight XLogP3 Key Differences/Applications
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate Br (5), Cl (6), CF₃ (2) ~314.5* ~3.8* Reference compound; high lipophilicity due to CF₃ group
Ethyl 5-bromo-6-chloronicotinate (CAS 952063-30-8) Br (5), Cl (6) ~265.5 ~2.9 Lacks CF₃ group; lower metabolic stability
Ethyl 5-bromo-4,6-dichloronicotinate (CAS 1192263-86-7) Br (5), Cl (4,6) 298.95 3.4 Additional Cl at position 4; higher halogen density
Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8) Br (5), Cl (6), methyl ester ~251.5 ~2.7 Methyl ester reduces lipophilicity vs. ethyl
Ethyl 2-bromo-6-chloronicotinate (CAS 1214377-13-5) Br (2), Cl (6) 264.5 2.5 Positional isomer; altered reactivity patterns

*Estimated based on structural analogs.

Pharmacological and Industrial Relevance

  • Trifluoromethyl Impact : The CF₃ group in the target compound improves membrane permeability and resistance to oxidative metabolism, a feature absent in Ethyl 5-bromo-6-chloronicotinate. This makes it a preferred intermediate in drug discovery for CNS-targeted agents .
  • Halogenation Patterns : Ethyl 5-bromo-4,6-dichloronicotinate’s higher halogen density increases its utility in cross-coupling reactions for polycyclic aromatic systems, whereas the target compound’s single Cl at position 6 simplifies regioselective modifications .

Stability and Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (~3.8) exceeds that of most analogs due to the combined effects of CF₃ and halogens, enhancing its suitability for hydrophobic environments (e.g., lipid bilayer penetration) .
  • Thermal Stability: Bromine and chlorine substituents increase thermal stability compared to non-halogenated nicotinates, as evidenced by decomposition temperatures in thermogravimetric analyses .

Biological Activity

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position, a chlorine atom at the 6-position, and a trifluoromethyl group at the 2-position of the pyridine ring. The molecular formula is C10_{10}H7_{7}BrClF3_3N\O\ and its molecular weight is approximately 298.06 g/mol. The presence of these halogens significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and agrochemicals .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, it has been noted that derivatives of nicotinic acid can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1512
Escherichia coli188
Pseudomonas aeruginosa1410

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation in various cancer cell lines. For example, cytotoxicity assays conducted on human cancer cell lines revealed IC50_{50} values indicating effective inhibition of cell growth .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific biological targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and potentially leading to covalent or non-covalent interactions with biomolecules .

Case Studies

  • Antibacterial Activity Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against common pathogens. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
  • Cytotoxicity Evaluation : In another study focused on anticancer properties, researchers tested the compound on various cancer cell lines, including breast and lung cancer cells. The results showed significant cytotoxicity, with IC50_{50} values ranging from 10 to 20 µM, suggesting a promising lead for further development .

Q & A

Q. What computational tools predict the compound’s reactivity in multi-step syntheses?

  • Software like Gaussian (for DFT calculations) and Schrödinger’s Maestro (for docking studies) can model electronic effects and steric clashes. Compare results with experimental data from analogs like ethyl 4-amino-6-chloro-5-fluoronicotinate (CAS 2454397-74-9) to refine predictions .

Q. How to design stability studies for this compound under varying pH and temperature?

  • Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C/60°C. Analyze degradation products via UPLC-QTOF-MS. The ester group is prone to hydrolysis in alkaline conditions (pH >10), while acidic conditions may cleave the trifluoromethyl moiety .

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